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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-(piperidin-1-
yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical

properties, synthesis, and analytical characterization of 4-(piperidin-1-yl)benzaldehyde (CAS

No. 10338-57-5). Designed for researchers, medicinal chemists, and drug development

professionals, this document synthesizes critical data with practical, field-proven insights. It

details the compound's structural attributes, spectroscopic signature, and key physical

constants. Furthermore, it presents validated, step-by-step protocols for its synthesis,

purification, and analytical assessment, establishing a foundation for its effective use as a

versatile building block in modern chemical and pharmaceutical research.

Introduction and Molecular Overview
4-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered

significant interest as a synthetic intermediate. Its structure incorporates a benzaldehyde core,

where the para-position is substituted with a piperidine ring via a tertiary amine linkage. This

unique combination of a reactive aldehyde group and a nucleophilic piperidine moiety makes it

a valuable precursor for a wide range of more complex molecules. It is frequently utilized in the

synthesis of novel compounds with potential therapeutic applications, including anti-

inflammatory and antibacterial agents, as well as specialized materials like fluorophores.[1][2]

Understanding its fundamental physicochemical properties is paramount for its efficient

handling, reaction optimization, and the characterization of its derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b083096?utm_src=pdf-interest
https://www.benchchem.com/product/b083096?utm_src=pdf-body
https://www.benchchem.com/product/b083096?utm_src=pdf-body
https://www.benchchem.com/product/b083096?utm_src=pdf-body
https://www.benchchem.com/product/b083096?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://amp.chemicalbook.com/Error/Index
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene Ring N1 [pos="0,1.732", label=""]; N2 [pos="-1.5,0.866", label=""]; N3

[pos="-1.5,-0.866", label=""]; N4 [pos="0,-1.732", label=""]; N5 [pos="1.5,-0.866", label=""]; N6

[pos="1.5,0.866", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Aldehyde Group C_aldehyde [pos="2.5,1.5", label="C"]; H_aldehyde [pos="3.5,1.5",

label="H"]; O_aldehyde [pos="2.5,2.5", label="O"]; N6 -- C_aldehyde; C_aldehyde --

H_aldehyde; C_aldehyde -- O_aldehyde [style=double];

// Piperidine Group N_piperidine [pos="-2.5,1.5", label="N"]; C1_pip [pos="-3.5,0.634",

label=""]; C2_pip [pos="-4.5,1.5", label=""]; C3_pip [pos="-4.5,2.5", label=""]; C4_pip

[pos="-3.5,3.366", label=""]; N2 -- N_piperidine; N_piperidine -- C1_pip -- C2_pip -- C3_pip --

C4_pip -- N_piperidine;

// Labels label_aldehyde [pos="3.5, 2.2", label="Aldehyde Moiety", fontcolor="#34A853"];

label_piperidine [pos="-4.5, 0.8", label="Piperidine Ring", fontcolor="#4285F4"]; label_aromatic

[pos="0,0", label="Aromatic Core", fontcolor="#EA4335"]; } Caption: Molecular structure of 4-
(piperidin-1-yl)benzaldehyde.

Core Physicochemical Data
The reliable application of any chemical compound begins with an accurate understanding of

its fundamental properties. The data presented below have been consolidated from verified

sources to provide a robust reference for laboratory use.
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Property Value Source(s)

CAS Number 10338-57-5 [3]

Molecular Formula C₁₂H₁₅NO [3][4]

Molecular Weight 189.25 g/mol [4][5]

Appearance
White to light yellow crystalline

solid/powder
[1][2]

Melting Point 61-64 °C [4]

Boiling Point 344.3 °C at 760 mmHg [4]

Density 1.091 g/cm³ [4]

Solubility

Low solubility in water.

Recrystallized from methanol,

indicating moderate solubility

in hot methanol.

[1][2]

InChI Key
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[4]

SMILES O=Cc1ccc(cc1)N1CCCCC1

Synthesis and Purification Workflow
The most common and efficient synthesis of 4-(piperidin-1-yl)benzaldehyde is achieved

through a nucleophilic aromatic substitution reaction. This process involves the displacement of

a good leaving group, typically a halide, from the para position of a benzaldehyde derivative by

piperidine.

Causality in Experimental Design:
Choice of Substrate: 4-Fluorobenzaldehyde is often the preferred starting material. The high

electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it

an excellent leaving group in this context.[1][2]
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Solvent Selection: Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar

aprotic solvent, it effectively solvates the potassium carbonate and the polar intermediates

without participating in the reaction, facilitating a high reaction rate.[1][6]

Base: Anhydrous potassium carbonate (K₂CO₃) is used as a mild base to neutralize the

hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards

the product.[1][6]

Purification Method: The product exhibits significantly different solubility in hot versus cold

methanol, making recrystallization an excellent method for purification. The crude product,

being largely non-polar, has low solubility in water, which is exploited during the work-up to

precipitate it from the reaction mixture.[1][2]
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Detailed Synthesis Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0

eq) in dimethylformamide (DMF).[1][6]

Reaction Execution: Heat the mixture to 100 °C and maintain at reflux for 12-24 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

Work-Up: After completion, allow the mixture to cool to room temperature. Reduce the

solvent volume under vacuum.[1][2]

Precipitation: Pour the concentrated residue into a beaker of ice-cold water with stirring. A

yellow solid should precipitate.[1][2]

Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to

remove residual DMF and salts.[1]

Purification: Transfer the crude solid to a new flask and add a minimal amount of hot

methanol to fully dissolve it. Allow the solution to cool slowly to room temperature, then place

it in an ice bath to maximize crystal formation.[1]

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small

amount of ice-cold methanol, and dry under vacuum.[1] A typical yield is >95%.[1][2]

Spectroscopic and Analytical Characterization
Structural confirmation is a critical, self-validating step in any synthesis. The following section

outlines the expected spectroscopic data for 4-(piperidin-1-yl)benzaldehyde and provides

generalized protocols for obtaining them.
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Technique Expected Observations

¹H NMR

- Aldehyde proton (CHO) singlet between δ 9.5-

10.0 ppm. - Aromatic protons as two doublets

between δ 6.8-8.0 ppm, characteristic of a 1,4-

disubstituted benzene ring. - Piperidine protons

as multiplets between δ 1.5-3.5 ppm.[6]

¹³C NMR

- Carbonyl carbon (C=O) signal around δ 190

ppm. - Aromatic carbons between δ 110-155

ppm. - Piperidine carbons between δ 24-50

ppm.[7]

IR Spectroscopy

- Strong, sharp C=O stretch around 1680-1700

cm⁻¹. - Aldehyde C-H stretches (Fermi doublet)

around 2720 cm⁻¹ and 2820 cm⁻¹. - Aromatic

C=C stretches around 1500-1600 cm⁻¹.[8][9]

Mass Spectrometry - Expected [M+H]⁺ ion at m/z 190.12.[10]

General Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a ~5-10 mg/mL solution of the compound in deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Reference the spectra

to the residual solvent peak.

Infrared (IR) Spectroscopy:

For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small

amount of the crystalline powder directly on the ATR crystal.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11442999/
https://spectrabase.com/spectrum/5cWwKy1qX0S
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.researchgate.net/publication/257842906_IR_Spectra_of_benzaldehyde_and_its_derivatives_in_different_aggregate_states
https://pubchemlite.lcsb.uni.lu/e/compound/291354
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and

H₂O signals.

Mass Spectrometry (MS):

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol

or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated

molecular ion [M+H]⁺.

Reactivity, Safety, and Storage
Reactivity Profile
The compound's reactivity is dominated by its aldehyde functional group. It readily undergoes

reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation

reactions (e.g., with thiosemicarbazides to form thiosemicarbazones).[6] This makes it a key

starting material for creating diverse molecular scaffolds.[1]

Safety and Handling
4-(piperidin-1-yl)benzaldehyde is classified as an irritant.[5]

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).[5]

Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[11] Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes.[11]

Storage Conditions
The compound is noted to be air-sensitive.
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Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon).[12] Keep in a cool, dry, and dark place to prevent degradation.

Conclusion
4-(piperidin-1-yl)benzaldehyde is a foundational building block in medicinal chemistry and

materials science, valued for its straightforward synthesis and versatile reactivity. This guide

has provided a detailed examination of its core physicochemical properties, offering

researchers the necessary data and protocols for its confident and effective use. Adherence to

the outlined analytical and handling procedures will ensure both the integrity of experimental

outcomes and the safety of laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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